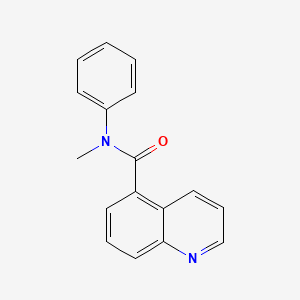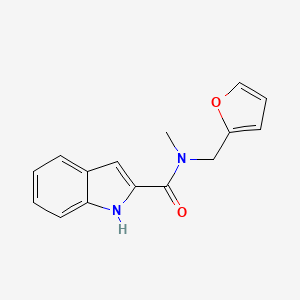
N,N,3,6,6-pentamethyl-4-oxo-5,7-dihydro-1H-indole-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N,3,6,6-pentamethyl-4-oxo-5,7-dihydro-1H-indole-2-carboxamide, also known as PMOD, is a small molecule that has attracted significant attention in scientific research due to its unique properties. PMOD has been synthesized using various methods, and its mechanism of action has been studied extensively.
作用機序
N,N,3,6,6-pentamethyl-4-oxo-5,7-dihydro-1H-indole-2-carboxamide has a unique mechanism of action, which involves its interaction with biological structures. N,N,3,6,6-pentamethyl-4-oxo-5,7-dihydro-1H-indole-2-carboxamide is a fluorescent molecule that emits light in the blue-green region of the spectrum when excited by light of a specific wavelength. This property allows N,N,3,6,6-pentamethyl-4-oxo-5,7-dihydro-1H-indole-2-carboxamide to be used as a fluorescent probe for imaging biological structures. N,N,3,6,6-pentamethyl-4-oxo-5,7-dihydro-1H-indole-2-carboxamide also has a reactive carbonyl group, which allows it to react with amino groups in proteins, peptides, and nucleic acids, resulting in their labeling.
Biochemical and Physiological Effects:
N,N,3,6,6-pentamethyl-4-oxo-5,7-dihydro-1H-indole-2-carboxamide has been shown to have minimal biochemical and physiological effects on biological structures. It does not interfere with the function of proteins, peptides, or nucleic acids, and it does not affect cell viability or proliferation. N,N,3,6,6-pentamethyl-4-oxo-5,7-dihydro-1H-indole-2-carboxamide is also stable under physiological conditions, making it suitable for use in biological systems.
実験室実験の利点と制限
N,N,3,6,6-pentamethyl-4-oxo-5,7-dihydro-1H-indole-2-carboxamide has several advantages for use in lab experiments. It is a small molecule that can easily penetrate biological membranes, allowing for its use in live cell imaging. N,N,3,6,6-pentamethyl-4-oxo-5,7-dihydro-1H-indole-2-carboxamide is also highly fluorescent, allowing for its detection and quantification. However, N,N,3,6,6-pentamethyl-4-oxo-5,7-dihydro-1H-indole-2-carboxamide has limitations, including its low yield during synthesis, which can limit its availability for use in experiments.
将来の方向性
There are several future directions for the use of N,N,3,6,6-pentamethyl-4-oxo-5,7-dihydro-1H-indole-2-carboxamide in scientific research. One direction is the development of new synthesis methods that can increase the yield of N,N,3,6,6-pentamethyl-4-oxo-5,7-dihydro-1H-indole-2-carboxamide. Another direction is the use of N,N,3,6,6-pentamethyl-4-oxo-5,7-dihydro-1H-indole-2-carboxamide as a labeling agent for specific biological structures, such as proteins involved in disease pathways. N,N,3,6,6-pentamethyl-4-oxo-5,7-dihydro-1H-indole-2-carboxamide can also be used in combination with other fluorescent probes to study complex biological systems. Overall, N,N,3,6,6-pentamethyl-4-oxo-5,7-dihydro-1H-indole-2-carboxamide has the potential to be a valuable tool for scientific research, and further studies are needed to fully understand its properties and applications.
合成法
N,N,3,6,6-pentamethyl-4-oxo-5,7-dihydro-1H-indole-2-carboxamide can be synthesized using various methods, including the reaction of 2,3,3-trimethyl-3H-indole with dimethylformamide dimethyl acetal, followed by the reaction with acetic anhydride. Another synthesis method involves the reaction of 2,3,3-trimethyl-3H-indole with ethyl chloroformate, followed by the reaction with dimethylformamide. The yield of N,N,3,6,6-pentamethyl-4-oxo-5,7-dihydro-1H-indole-2-carboxamide using these methods ranges from 50% to 70%.
科学的研究の応用
N,N,3,6,6-pentamethyl-4-oxo-5,7-dihydro-1H-indole-2-carboxamide has been extensively studied for its potential applications in scientific research. It has been used as a fluorescent probe for imaging biological structures, such as mitochondria and lysosomes. N,N,3,6,6-pentamethyl-4-oxo-5,7-dihydro-1H-indole-2-carboxamide has also been used as a labeling agent for proteins, peptides, and nucleic acids, allowing for their detection and quantification. In addition, N,N,3,6,6-pentamethyl-4-oxo-5,7-dihydro-1H-indole-2-carboxamide has been used as a catalyst for various chemical reactions.
特性
IUPAC Name |
N,N,3,6,6-pentamethyl-4-oxo-5,7-dihydro-1H-indole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-8-11-9(6-14(2,3)7-10(11)17)15-12(8)13(18)16(4)5/h15H,6-7H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWKWHPGKQFJOBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C1C(=O)CC(C2)(C)C)C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N,3,6,6-pentamethyl-4-oxo-5,7-dihydro-1H-indole-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(1-methylsulfonyl-3,4-dihydro-2H-quinoline-6-carbonyl)amino]benzoic acid](/img/structure/B7476084.png)

![3-[(2-methyl-1,3-thiazol-4-yl)methoxy]-N-[(1S)-1-(4-sulfamoylphenyl)ethyl]benzamide](/img/structure/B7476107.png)
![5-[[2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]acetyl]amino]benzene-1,3-dicarboxamide](/img/structure/B7476109.png)

![N-[4-[2-(5,6-dimethyl-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetyl]phenyl]propanamide](/img/structure/B7476118.png)
![2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-N-(4-phenylmethoxyphenyl)acetamide](/img/structure/B7476121.png)
![3-[4-(4-Methoxyphenyl)piperazin-1-yl]-1,2-benzothiazole](/img/structure/B7476124.png)


![2-methyl-N-[2-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B7476175.png)

